molecular formula C27H30N4OS B12192210 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12192210
M. Wt: 458.6 g/mol
InChI Key: QCDONOHBUVECLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiazole intermediates, followed by their coupling and subsequent modifications to introduce the pyrrole ring and other functional groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as muscarinic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and neuronal activity, which is of particular interest in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of piperidine, thiazole, and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H30N4OS

Molecular Weight

458.6 g/mol

IUPAC Name

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C27H30N4OS/c28-26-25(27-29-23(19-33-27)22-9-5-2-6-10-22)24(32)18-31(26)16-13-20-11-14-30(15-12-20)17-21-7-3-1-4-8-21/h1-10,19-20,28,32H,11-18H2

InChI Key

QCDONOHBUVECLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.